molecular formula C18H19ClN2O3 B5343626 N-(4-chloro-2,5-dimethoxyphenyl)-N'-(1-phenylcyclopropyl)urea

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(1-phenylcyclopropyl)urea

Cat. No. B5343626
M. Wt: 346.8 g/mol
InChI Key: CQRGYJOSOFSFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(1-phenylcyclopropyl)urea, commonly known as CP 47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1980s and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

CP 47,497 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain, mood, appetite, and inflammation. When CP 47,497 binds to the CB1 and CB2 receptors, it activates downstream signaling pathways that lead to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
CP 47,497 has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. Studies have also shown that CP 47,497 can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CP 47,497 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without the psychoactive effects of THC. However, one of the limitations of using CP 47,497 is its synthetic nature, which may limit its relevance to natural cannabinoids found in the body.

Future Directions

There are several future directions for research on CP 47,497. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. Another area of research is the development of more selective and potent synthetic cannabinoids that can be used to study the endocannabinoid system and its role in various physiological processes.
In conclusion, CP 47,497 is a synthetic cannabinoid that has been extensively studied for its biochemical and physiological effects. This compound has been shown to bind to the CB1 and CB2 receptors, leading to various effects such as analgesia, anti-inflammation, and neuroprotection. CP 47,497 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of CP 47,497 involves the reaction of 4-chloro-2,5-dimethoxybenzoyl chloride with cyclopropylamine, followed by the addition of phenyl isocyanate. The resulting product is then purified through recrystallization to obtain pure CP 47,497.

Scientific Research Applications

CP 47,497 has been used extensively in scientific research to understand the mechanism of action of cannabinoids in the body. This compound has been shown to bind to the CB1 receptor, which is responsible for the psychoactive effects of THC. CP 47,497 is also a potent agonist of the CB2 receptor, which is involved in the immune system and inflammation.

properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-23-15-11-14(16(24-2)10-13(15)19)20-17(22)21-18(8-9-18)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRGYJOSOFSFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2(CC2)C3=CC=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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